BenchChemオンラインストアへようこそ!

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

Stereochemistry Chiral resolution Enantiomer-specific activity

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS 1818847-65-2) is a chiral, conformationally constrained bicyclic amino-alcohol building block supplied as the hydrochloride salt (C₆H₁₂ClNO, MW 149.62 g/mol, MDL MFCD29037490). The compound belongs to the 3-azabicyclo[3.1.0]hexane scaffold family—a privileged bicyclic motif in medicinal chemistry that orients pharmacophores in well-defined three-dimensional space and appears in multiple clinical-stage drug candidates including triple reuptake inhibitors, DPP-IV inhibitors, and ketohexokinase inhibitors.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 1818847-65-2
Cat. No. B2712459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride
CAS1818847-65-2
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1C2C1C(NC2)CO.Cl
InChIInChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6+;/m1./s1
InChIKeyYGLZZVXDLDVFDA-JMWSHJPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Hydrochloride (CAS 1818847-65-2): Procurement-Relevant Identity and Class Context


(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS 1818847-65-2) is a chiral, conformationally constrained bicyclic amino-alcohol building block supplied as the hydrochloride salt (C₆H₁₂ClNO, MW 149.62 g/mol, MDL MFCD29037490) . The compound belongs to the 3-azabicyclo[3.1.0]hexane scaffold family—a privileged bicyclic motif in medicinal chemistry that orients pharmacophores in well-defined three-dimensional space and appears in multiple clinical-stage drug candidates including triple reuptake inhibitors, DPP-IV inhibitors, and ketohexokinase inhibitors [1][2]. The (1S,2S,5R) relative configuration defines one specific stereoisomer among four possible diastereomers for 2-substituted 3-azabicyclo[3.1.0]hexanes; this stereochemical identity is the primary determinant of downstream biological interaction geometry and cannot be assumed interchangeable with the (1R,2S,5S) enantiomer [3].

Why Generic Substitution Fails for (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Hydrochloride (CAS 1818847-65-2)


Three independent axes of differentiation preclude simple interchange with in-class analogs. First, stereochemistry: the (1S,2S,5R) configuration and its (1R,2S,5S) enantiomer exhibit distinct InChI Keys (YGLZZVXDLDVFDA-WLUDYRNVSA-N vs. YGLZZVXDLDVFDA-RWOHWRPJSA-N) and, consistent with the broader 3-azabicyclo[3.1.0]hexane SAR literature where enantiomeric pairs show divergent sigma receptor affinities (dextrorotatory isomers demonstrate preferential σ1 binding over levorotatory counterparts), are not functionally equivalent [1]. Second, salt form: the hydrochloride salt (MW 149.62) provides aqueous solubility and solid-state stability advantages over the free base (CAS 72448-31-8, MW 113.16), with the amine pKa of ~8.6 ensuring protonation at physiological pH . Third, the 2-hydroxymethyl substituent furnishes a chemically addressable synthetic handle absent in the parent 3-azabicyclo[3.1.0]hexane scaffold (CAS 73799-64-1, MW 119.59) . Substituting any of these parameters alters the compound's reactivity profile, biological recognition, or formulation behavior.

Quantitative Differentiation Evidence for (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Hydrochloride (CAS 1818847-65-2): Head-to-Head and Cross-Study Comparisons


Enantiomeric Differentiation: (1S,2S,5R) vs. (1R,2S,5S) Stereoisomer—InChI Key and Predicted Biological Recognition Divergence

The target compound (1S,2S,5R)-rel and its enantiomer (1R,2S,5S)-rel (CAS 1788041-43-9) are distinct chemical entities with non-superimposable three-dimensional structures. Their InChI Keys differ: YGLZZVXDLDVFDA-WLUDYRNVSA-N for the target vs. YGLZZVXDLDVFDA-RWOHWRPJSA-N for the enantiomer [1]. In the broader 3-azabicyclo[3.1.0]hexane SAR landscape, enantiomeric differentiation is functionally consequential: Marrazzo et al. (2004) demonstrated that dextrorotatory 1-phenyl-3-azabicyclo[3.1.0]hexane isomers exhibit preferential σ1 receptor binding affinity compared to levorotatory counterparts, with compound (±)-17 showing σ1 Ki = 4.3 ± 0.3 nM vs. σ2 Ki = 88.3 ± 6.0 nM (20.5-fold selectivity) . While direct binding data for the methanol-bearing analogs are not yet published, the established precedent of enantiomer-dependent receptor recognition within this scaffold class establishes that procurement of the correct stereoisomer is non-negotiable for SAR reproducibility.

Stereochemistry Chiral resolution Enantiomer-specific activity 3D pharmacophore

Hydrochloride Salt vs. Free Base: Solubility, Stability, and Handling Differentiation

The hydrochloride salt (CAS 1818847-65-2; MW 149.62 g/mol; 3 H-bond donors) and its free base counterpart (CAS 72448-31-8; MW 113.16 g/mol; 2 H-bond donors) are chemically distinct forms . The amine pKa of 8.607 confirms that at physiological pH the free base will be partially protonated, whereas the hydrochloride salt guarantees full protonation and enhanced aqueous solubility. Computed water solubility for the salt (ESOL LogS -0.95, 16.6 mg/mL; SILICOS-IT LogS -0.39, 60.7 mg/mL) contrasts with the free base, which lacks the chloride counterion and is expected to exhibit lower aqueous solubility. The hydrochloride also provides superior ambient solid-state stability: the free base amine is susceptible to slow oxidation and carbonate formation upon atmospheric CO₂ exposure, whereas the salt form is bench-stable under recommended storage (2–8°C) .

Salt selection Aqueous solubility Solid-state stability Formulation

Computed Drug-Likeness Profile: TPSA, LogP, and Synthetic Accessibility Differentiation from Parent Scaffold

The target compound possesses computed physicochemical properties that differentiate it from the unsubstituted parent 3-azabicyclo[3.1.0]hexane scaffold. Key computed values : Consensus LogP = 0.3 (range across five methods: 0.0–0.57), TPSA = 32.26 Ų, Fraction Csp³ = 1.0, Num. rotatable bonds = 1, Synthetic Accessibility Score = 2.14 (scale 1–10, where lower = easier). It passes Lead-likeness filters (MW 149.62 ≤ 350; XLOGP 0.4 ≤ 3.5; rotatable bonds 1 ≤ 7) and has a Bioavailability Score of 0.55. Predicted GI absorption is High, with no BBB permeation . By comparison, the parent 3-azabicyclo[3.1.0]hexane (C₅H₉N, MW 83.13 g/mol) lacks the hydroxymethyl group and consequently has no H-bond donor capacity from alcohol, lower TPSA, and different LogP (~0.9 estimated), making it a less versatile synthetic intermediate for lead optimization .

Drug-likeness Physicochemical profiling Lead-likeness Synthetic accessibility

2-Hydroxymethyl Substitution: Synthetic Versatility vs. 6-Substituted and 1-Substituted Regioisomers

The hydroxymethyl group at the 2-position of the 3-azabicyclo[3.1.0]hexane framework is a regiochemically specific feature. Young and Horenstein (2004) demonstrated that endo-(3-azabicyclo[3.1.0]hex-6-yl)-methanol (6-substituted regioisomer) was synthesized via cyclopropanation of N-Boc-3-pyrroline with ethyl diazoacetate affording a 1.6:1 exo/endo ratio, and the endo-ester was reduced with LiAlH₄ to yield the 6-methanol derivative, which was then phosphorylated or iodinated to access glycosyltransferase transition state analogs [1]. The 2-hydroxymethyl regioisomer (target compound) places the alcohol adjacent to the ring nitrogen, enabling intramolecular hydrogen bonding and distinct trajectories for derivatization compared to the 6-substituted isomer. This positional difference is critical in structure-based drug design: the 3-azabicyclo[3.1.0]hexane scaffold has been exploited in DPP-IV inhibitors where the 2-position substitution geometry (rather than 6-position) aligns with the catalytic Ser630 residue [2], and in triple reuptake inhibitors where 1,6-disubstitution patterns drive SERT/NET/DAT selectivity profiles (IC₅₀ values of 12, 23, and 96 nM respectively for DOV 21,947) [3].

Regiochemistry Synthetic handle Derivatization Transition state analog

Supplier Purity Benchmarking: 98+% (Bidepharm) with Multi-Technique Batch QC vs. Alternative Vendors at 95–97%

The target compound is available at 98+% purity from Bidepharm (Product Code BD303561) with batch-specific QC documentation including NMR, HPLC, and GC . This exceeds the purity specifications of several alternative suppliers: Fluorochem offers 97.0% (Product Code F519898) , Aladdin offers ≥97% (Product Code S175203) , and general research chemical suppliers list 95% as standard . The Bidepharm offering additionally provides PubChem-linked identity verification (CID 53487688) and MDL registration (MFCD29037490), enabling unambiguous cross-referencing . For the free base analog (CAS 72448-31-8), Leyan offers 98% purity . The quantifiable purity differential of +1% to +3% over baseline commercial material may be consequential for applications requiring stoichiometric precision (e.g., fragment-based screening, quantitative NMR, or multi-step synthesis where cumulative impurity propagation is a concern).

Chemical purity Quality control Batch certification Procurement specification

Scaffold Privilege Confirmation: 3-Azabicyclo[3.1.0]hexane Core Across Multiple Clinical-Stage Programs

The 3-azabicyclo[3.1.0]hexane scaffold is a validated privileged structure in medicinal chemistry, appearing in multiple drug candidates across diverse therapeutic areas. The Davies group (2024) identified this scaffold as the core of several lead compounds and drug candidates (compounds 2–7, Scheme 1) [1]. Clinically relevant examples include: bicifadine (DOV-220075), a non-opioid analgesic that inhibits norepinephrine and serotonin transporters and acts as an NMDA antagonist [2]; DOV 216,303, the prototype triple reuptake inhibitor (SERT/NET/DAT) [3]; boceprevir, which incorporates a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane fragment [4]; and substituted 3-azabicyclo[3.1.0]hexane acetic acid-based ketohexokinase (KHK) inhibitors under investigation for non-alcoholic fatty liver disease [5]. The target compound, as the 2-hydroxymethyl-substituted variant, represents the minimally functionalized chiral building block from which these more elaborate pharmacophores are constructed. Its procurement enables access to this therapeutically validated chemical space.

Privileged scaffold Drug discovery Clinical candidates Kinase inhibitors

High-Confidence Application Scenarios for (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Hydrochloride (CAS 1818847-65-2)


Chiral Building Block for CNS-Targeted Medicinal Chemistry Programs (Triple Reuptake Inhibitors, Sigma Receptor Ligands)

The (1S,2S,5R)-rel stereochemistry and 2-hydroxymethyl handle make this compound an ideal chiral intermediate for constructing CNS-active 3-azabicyclo[3.1.0]hexane derivatives. As established by Micheli et al. (2010), the 3-azabicyclo[3.1.0]hexane core with appropriate decoration achieves nanomolar triple reuptake inhibition (DOV 21,947: SERT IC₅₀ 12 nM, NET IC₅₀ 23 nM, DAT IC₅₀ 96 nM) with oral bioavailability >30% and brain-to-plasma ratios >4 in rats [1]. The target compound's primary alcohol permits direct elaboration via esterification, etherification, or conversion to leaving groups (mesylate, tosylate, iodide) for nucleophilic displacement—chemistry that has been demonstrated with the 6-methanol analog for phosphorylation and iodination [2]. The defined (1S,2S,5R) stereochemistry is critical: the sigma receptor literature demonstrates that enantiomeric pairs within this scaffold class exhibit divergent receptor subtype selectivity, with dextrorotatory isomers showing preferential σ1 binding . Procurement of this specific stereoisomer is therefore mandatory for reproducing and extending published CNS SAR.

Fragment-Based Drug Discovery (FBDD) and Conformationally Constrained Fragment Library Construction

With MW 149.62 (satisfying the Rule of Three for fragment libraries: MW ≤ 300), Consensus LogP 0.3, TPSA 32.26 Ų, Fraction Csp³ 1.0, and Synthetic Accessibility Score 2.14, this compound is an excellent fragment-library candidate [1]. Its high fraction of sp³-hybridized carbons (1.0) aligns with the contemporary emphasis on three-dimensional fragment collections that explore underrepresented chemical space compared to traditional planar aromatic libraries [2]. The compound passes all Lead-likeness filters with a Bioavailability Score of 0.55 and predicted high GI absorption, making it suitable for oral fragment-based screening campaigns [1]. The hydrochloride salt form ensures consistent aqueous solubility (ESOL-predicted 16.6 mg/mL) for biochemical assay preparation [1]. Critically, the 3-azabicyclo[3.1.0]hexane scaffold has been explicitly identified by the Davies group as a core structure present in multiple lead compounds and drug candidates, confirming its relevance for fragment-to-lead progression .

Synthetic Intermediate for KHK Inhibitors and Metabolic Disease Programs

Substituted 3-azabicyclo[3.1.0]hexanes have been patented as ketohexokinase (KHK) inhibitors for the treatment of metabolic disorders including non-alcoholic fatty liver disease (NAFLD) [1]. The KHK inhibitor program at Pfizer employed parallel medicinal chemistry and structure-based drug design to elaborate 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitors, exploiting a binding mode that engages Arg-108 [2]. The target compound provides the unadorned 2-hydroxymethyl scaffold that can be oxidized to the corresponding carboxylic acid or further elaborated at the 3-position (after temporary protection) to access the substitution patterns described in the patent literature. The hydrochloride salt form is directly compatible with amide coupling and reductive amination conditions commonly employed in KHK inhibitor synthesis, without requiring a separate salt-formation step .

Glycosyltransferase Transition State Analog Design and Mechanistic Enzymology

Young and Horenstein (2004) established that azabicyclo[3.1.0]hexane methanol derivatives serve as geometric and charge mimics of glycosyltransferase transition states [1]. Their work demonstrated that cyclopropanation of N-Boc-3-pyrroline followed by LiAlH₄ reduction yielded the 6-methanol analog, which was phosphorylated or iodinated to access aglycon-containing transition state analogs [1]. The target compound (2-methanol regioisomer) offers an alternative geometric presentation of the hydroxymethyl group relative to the bridgehead nitrogen, enabling exploration of a different vector in the enzyme active site. The (1S,2S,5R) stereochemistry places the hydroxymethyl in a specific spatial orientation that may complement distinct classes of glycosyltransferases. The Boc-protected analog (CAS 1017273-67-4) is identified by BOC Sciences as an essential intermediate for CNS-targeted synthesis, confirming the broader utility of this scaffold family for mechanism-based inhibitor design [2].

Quote Request

Request a Quote for (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.